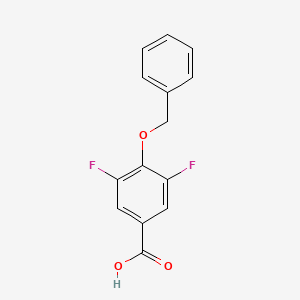

4-(benzyloxy)-3,5-difluorobenzoic Acid

Description

4-(Benzyloxy)-3,5-difluorobenzoic acid (CAS: 1408143-67-8) is a fluorinated benzoic acid derivative with the molecular formula C₁₄H₁₀F₂O₃ and a molar mass of 264.22 g/mol . Its structure features a benzoic acid backbone substituted with a benzyloxy (-OBn) group at the para position (C4) and fluorine atoms at the meta positions (C3 and C5). The benzyloxy group enhances lipophilicity and serves as a protective or modifiable functional group in synthetic pathways, while the fluorine atoms influence electronic properties and metabolic stability. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in retinoid receptor agonists and enzyme inhibitors .

Properties

IUPAC Name |

3,5-difluoro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRLDNFWXYDSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-3,5-difluorobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzoic acid derivative.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Benzyloxy Group Addition: The benzyloxy group is introduced via a nucleophilic substitution reaction, often using benzyl alcohol and a suitable base like potassium carbonate.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3,5-difluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the benzyloxy group or the aromatic ring.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic aromatic substitution (SNAr) reactions can be carried out using nucleophiles like amines or thiols.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

4-(Benzyloxy)-3,5-difluorobenzoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3,5-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-(benzyloxy)-3,5-difluorobenzoic acid with analogs differing in substituents, functional groups, or fluorine positioning:

Key Observations:

- Fluorine vs.

- Benzyloxy vs. Cyclobutylmethoxy : Replacing the benzyloxy group with a cyclobutylmethoxy group reduces steric bulk and introduces conformational rigidity, which may optimize receptor binding in drug design .

- Amino Substituents: The dimethylamino group in C₉H₉F₂NO₂ lowers acidity (predicted pKa ~3.8 vs. ~4.2 for benzoic acid) and enhances solubility in polar solvents, making it suitable for aqueous-phase reactions .

Electronic and Steric Effects

- Fluorine Electronegativity: The meta-fluorine atoms in 4-(benzyloxy)-3,5-difluorobenzoic acid withdraw electron density, slightly increasing acidity compared to non-fluorinated analogs.

Biological Activity

4-(Benzyloxy)-3,5-difluorobenzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring both benzyloxy and difluorobenzoic moieties, suggests diverse interactions with biological targets, making it a subject of interest for therapeutic applications.

The chemical formula of 4-(benzyloxy)-3,5-difluorobenzoic acid is . Its molecular structure includes a benzyloxy group attached to a difluorobenzoic acid framework, which enhances its lipophilicity and may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various fluorinated benzoic acids, including 4-(benzyloxy)-3,5-difluorobenzoic acid. Research indicates that this compound exhibits selective cytotoxicity against several cancer cell lines. For instance:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

In vitro assays demonstrated that the compound induced apoptosis in these cell lines, potentially through the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.

Anti-inflammatory Effects

Fluorinated benzoic acids are known to exhibit anti-inflammatory properties. In vivo studies have shown that 4-(benzyloxy)-3,5-difluorobenzoic acid can significantly reduce inflammation in models such as:

- Carrageenan-induced paw edema

- Complete Freund's adjuvant-induced arthritis

These effects are attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

The biological activities of 4-(benzyloxy)-3,5-difluorobenzoic acid can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It likely interacts with various receptors implicated in inflammatory responses and cell signaling pathways.

Study 1: Antitumor Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of difluorobenzoic acids and assessed their anticancer properties. Among these, 4-(benzyloxy)-3,5-difluorobenzoic acid showed significant inhibition of tumor growth in xenograft models .

Study 2: Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory effects of fluorinated benzoic acids demonstrated that treatment with 4-(benzyloxy)-3,5-difluorobenzoic acid resulted in decreased levels of inflammatory markers in serum samples from treated animals compared to controls .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.